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molecular formula C5H6ClN3 B1287403 2-(Chloromethyl)pyrimidin-4-amine CAS No. 79651-35-7

2-(Chloromethyl)pyrimidin-4-amine

Cat. No. B1287403
M. Wt: 143.57 g/mol
InChI Key: JWAQENUKTAOJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04762932

Procedure details

Solutions of 2-chloroacryloitrile (15.7 g.) in acetronitrile (20 ml.) and 1,5-diazabicyclo[5,4,0]undec-5-ene (27 g.) in acetonitrile (20 ml.) were added simultaneously over 30 minutes to a stirred, ice-cooled solution of 2-chloroacetamidine hydrochloride (19.2 g.) and 1,5-diazabicyclo[5,4,0]undec-5-ene (22.5 g.) in acetonitrile (200 ml.), keeping the temperature below 30° and the mixture stirred a further 4 hours at room temperature after the addition was complete. The resulting mixture was stirred with a mixture of water (100 ml.) and ethyl acetate (200 ml.) and then filtered through a pad of diatomaceous earth and the ethyl acetate phase separated. The aqueous phase was further extracted with ethyl acetate (2×100 ml.) and the combined ethyl acetate extracts dried and evaporated to dryness to give 4-amino-2-chloromethylpyrimidine (14.5 g.) which was used without further purification.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]12CCCCC1C=N[CH2:4][CH2:3][CH2:2]2.Cl.[Cl:13][CH2:14][C:15]([NH2:17])=[NH:16].O.C(OCC)(=O)C>C(#N)C>[NH2:1][C:2]1[CH:3]=[CH:4][N:17]=[C:15]([CH2:14][Cl:13])[N:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
N12CCCN=CC2CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
19.2 g
Type
reactant
Smiles
Cl.ClCC(=N)N
Name
Quantity
22.5 g
Type
reactant
Smiles
N12CCCN=CC2CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred a further 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 30°
ADDITION
Type
ADDITION
Details
after the addition
FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the ethyl acetate phase separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with ethyl acetate (2×100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ethyl acetate extracts dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=NC(=NC=C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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